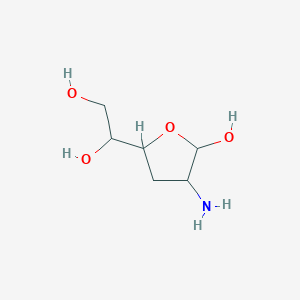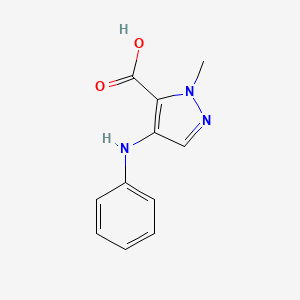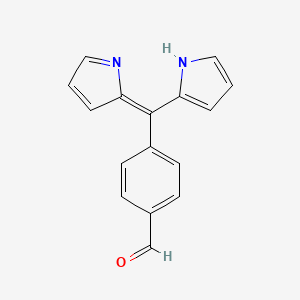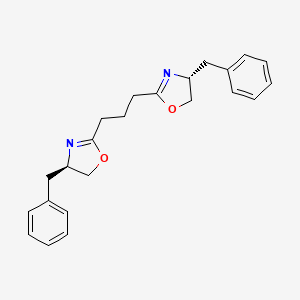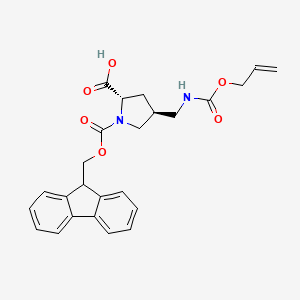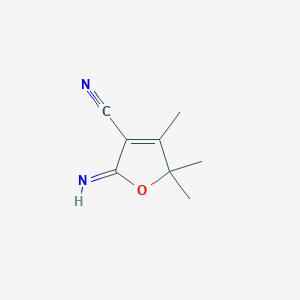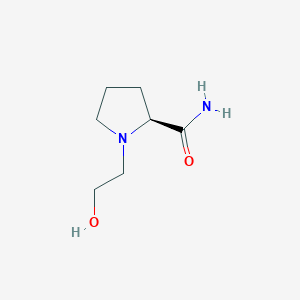
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring substituted with a hydroxyethyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Hydroxyethyl Substitution: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine source under suitable conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl and carboxamide groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with similar chemical properties but different biological activities.
N-methylpyrrolidine-2-carboxamide: A structurally related compound with a methyl group instead of a hydroxyethyl group.
Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxamide.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyethyl and carboxamide functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
(2S)-1-(2-hydroxyethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(11)6-2-1-3-9(6)4-5-10/h6,10H,1-5H2,(H2,8,11)/t6-/m0/s1 |
Clave InChI |
OLAFZBNTMNYWKR-LURJTMIESA-N |
SMILES isomérico |
C1C[C@H](N(C1)CCO)C(=O)N |
SMILES canónico |
C1CC(N(C1)CCO)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


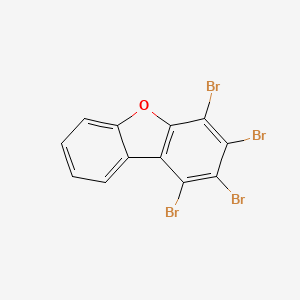

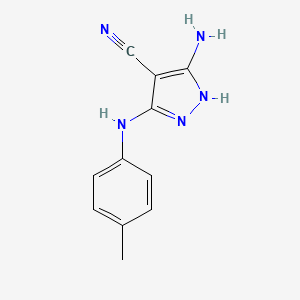
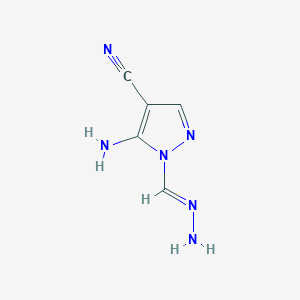

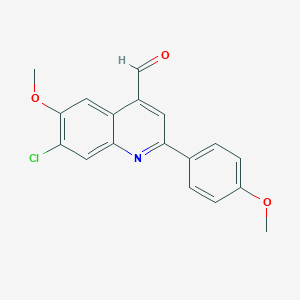
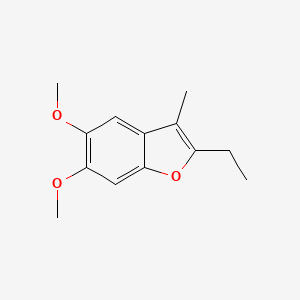
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
